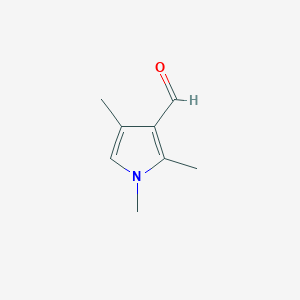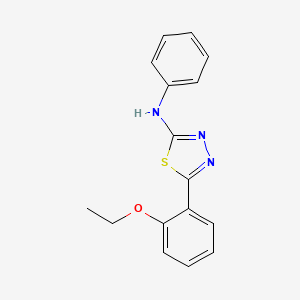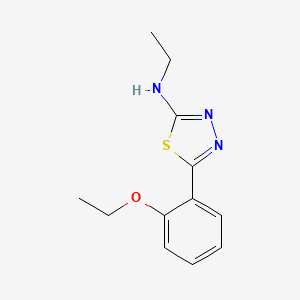![molecular formula C13H12FN3O3S B1327075 4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142202-89-8](/img/structure/B1327075.png)
4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazoles are known for their diverse pharmacological activities, and modifications on the thiadiazole ring can lead to compounds with potential antimicrobial properties, as seen in the related compound 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid .
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. An example of such a synthesis is the unexpected ring closure of a phenylhydrazine derivative in the presence of sulfuric acid, leading to the formation of a benzenesulfonic acid derivative with a thiadiazole ring . This process highlights the potential for unexpected reactions and products in the synthesis of thiadiazole compounds.
Molecular Structure Analysis
Thiadiazole derivatives exhibit a variety of molecular interactions that can influence their crystal structures. For instance, hydrogen bonding plays a significant role in the molecular cocrystals of thiadiazole derivatives, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids . These hydrogen bonds can form cyclic motifs that contribute to the stability and planarity of the molecular structure.
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, including hydrogen bonding interactions with other molecules. The formation of heterodimers through hydrogen bonding, as well as weak π-π stacking interactions, are common in the crystal structures of thiadiazole derivatives . These interactions can significantly affect the reactivity and binding properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine or bromine, can affect the electron distribution and overall polarity of the molecule. Additionally, the crystal structures of these compounds often reveal close packing and intermolecular interactions, which can impact their solubility, melting points, and other physical properties .
Scientific Research Applications
Spectroscopic and Theoretical Investigations
- Dual Fluorescence Effects : Studies on related 1,3,4-thiadiazole compounds demonstrated interesting dual fluorescence effects, which are linked to molecular aggregation and charge transfer processes. These findings suggest potential applications in fluorescence probing and molecular medicine (Budziak et al., 2019).
Structural and Chemical Properties
- Antimicrobial Activity : A study on a structurally similar compound found that it exhibited antimicrobial properties against Listeria monocytogenes and Escherichia coli (Kariuki et al., 2022).
- Crystal Structure Analysis : Research on a related fluorophenyl thiadiazole compound revealed insights into its crystal structure, involving hydrogen bonds, which are crucial for understanding the molecular interactions (Yin et al., 2008).
Biological and Pharmacological Potential
- Antibacterial and Antitumor Activities : A study on fluorine-containing thiadiazolotriazinones, closely related to the compound , showed promising antibacterial and potential antitumor activities (Holla et al., 2003).
- Noncovalent Interaction Studies : Analysis of adamantane-thiadiazole hybrids, structurally similar to the compound, provided insights into noncovalent interactions, which are significant in drug design and molecular biology (El-Emam et al., 2020).
Photophysical and Molecular Studies
- Solvatomorphism : Research into biologically active 1,3,4-thiadiazole derivatives, akin to the compound of interest, highlighted solvatomorphic properties, indicating its potential application in diverse fields like material science (Kamiński et al., 2010).
- Spectroscopic and Biological Activity : Studies showed that the structural composition of thiadiazole derivatives influences fluorescence and has implications for biological activity, which could be relevant for pharmaceutical applications (Budziak et al., 2019).
properties
IUPAC Name |
4-[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c14-8-3-1-4-9(7-8)15-12(20)13-17-16-10(21-13)5-2-6-11(18)19/h1,3-4,7H,2,5-6H2,(H,15,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVLIBDLUMZFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151713 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid | |
CAS RN |
1142202-89-8 |
Source


|
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(3-fluorophenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)




